molecular formula C14H32O4Si3 B101838 Methacryloyloxypropylbis(trimethylsiloxy)methylsilane CAS No. 19309-90-1

Methacryloyloxypropylbis(trimethylsiloxy)methylsilane

Cat. No.: B101838
CAS No.: 19309-90-1
M. Wt: 348.66 g/mol
InChI Key: HBOYQHJSMXAOKY-UHFFFAOYSA-N
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Description

Methacryloyloxypropylbis(trimethylsiloxy)methylsilane is a silane compound with methacrylate functionality. This compound is notable for its ability to undergo polymerization, making it a valuable precursor for various polymeric materials. The methacrylate group allows it to form polymers with specific properties, which are useful in a range of applications, including the formation of hydrogels for contact lenses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacryloyloxypropylbis(trimethylsiloxy)methylsilane can be synthesized through various polymerization techniques. One common method involves the reversible addition-fragmentation chain transfer (RAFT) polymerization of γ-methacryloxypropyltrimethoxysilane. This method produces controlled polymer chains with low polydispersity indexes. Another approach is anionic polymerization, which uses an initiator derived from a siloxy-ethylphenyl compound to prepare α-hydroxy-ω-carboxy-poly(methyl methacrylate).

Industrial Production Methods: Industrial production of this compound typically involves large-scale polymerization processes. These processes are optimized to ensure high yield and purity of the final product. The compound is often produced in facilities equipped with advanced technology to maintain strict quality control standards .

Chemical Reactions Analysis

Types of Reactions: Methacryloyloxypropylbis(trimethylsiloxy)methylsilane undergoes various types of chemical reactions, including polymerization, copolymerization, and hydrolysis. The methacrylate group is particularly reactive and can participate in polymerization reactions to form long polymer chains.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include styrene, acrylonitrile, and methyl methacrylate. These reactions can proceed under UV irradiation at room temperature, forming hybrid resins with desirable properties such as good transparency and hardness.

Major Products Formed: The major products formed from reactions involving this compound are typically polymers with specific properties tailored for various applications. For example, copolymerization with methyl methacrylate can produce resins with good transparency, scratch resistance, and toluene resistance.

Scientific Research Applications

Methacryloyloxypropylbis(trimethylsiloxy)methylsilane has a wide range of scientific research applications. In chemistry, it is used as a precursor for creating polymers with specific properties. In biology and medicine, it is employed in the development of silicone hydrogel contact lenses due to its high oxygen permeability . Additionally, it is used in the formation of organic-inorganic hybrid materials, which have applications in various industrial processes.

Mechanism of Action

The mechanism of action of Methacryloyloxypropylbis(trimethylsiloxy)methylsilane involves its ability to undergo polymerization. The methacrylate groups serve as reactive sites for polymerization, while the siloxane backbone provides inorganic characteristics to the resulting polymers. This combination allows the compound to form copolymers with various monomers, leading to materials with a range of properties.

Comparison with Similar Compounds

Methacryloyloxypropylbis(trimethylsiloxy)methylsilane is unique due to its methacrylate functionality and siloxane backbone. Similar compounds include γ-methacryloxypropyltrimethoxysilane and 3-(trimethoxysilyl)propyl methacrylate. These compounds also possess methacrylate groups and are used in similar applications, but this compound offers distinct advantages in terms of its ability to form polymers with specific properties .

Properties

IUPAC Name

3-[methyl-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O4Si3/c1-13(2)14(15)16-11-10-12-21(9,17-19(3,4)5)18-20(6,7)8/h1,10-12H2,2-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOYQHJSMXAOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940983
Record name 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19309-90-1
Record name Methacryloxypropylbis(trimethylsiloxy)methylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19309-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacryloyloxypropylbis(trimethylsiloxy)methylsilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl ester
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Record name 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.034
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Synthesis routes and methods

Procedure details

Into 63 parts of allyl methacrylate admixed with 0.04 part of chloroplatinic acid in the form of an isopropyl alcohol solution and heated at 60° 70° C. were added dropwise gradually 111 parts of 1,1,1,3,5,5,5-heptamethyl trisiloxane and, after completion of the dropwise addition of the silane compound, the mixture was heated at 90° C. for further 2 hours to complete the reaction. Thereafter, the reaction mixture was distilled under reduced pressure to be freed from the unreacted reactants and then filtered to give 1,1,1,3,5,5,5- heptamethyl-3-(3-methacryloxypropyl) trisiloxane, which is referred to as the compound B-1 hereinbelow, in a yield of 165 parts corresponding to 95% of the theoretical yield.
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